2-Naphthalenesulfonic acid, 8,8'-methylenebis-, disodium salt
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Overview
Description
2-Naphthalenesulfonic acid, 8,8’-methylenebis-, disodium salt is an organic compound that belongs to the class of naphthalenesulfonic acids. It is a disodium salt derivative of 2-naphthalenesulfonic acid, linked by a methylene bridge. This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-naphthalenesulfonic acid, 8,8’-methylenebis-, disodium salt involves several steps:
Sulfonation of Naphthalene: Naphthalene is sulfonated using sulfuric acid to produce 2-naphthalenesulfonic acid.
Condensation with Formaldehyde: The 2-naphthalenesulfonic acid is then condensed with formaldehyde under controlled conditions to form the methylenebis derivative.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production process is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 8,8’-methylenebis-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced under specific conditions to yield different naphthalene derivatives.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthols and substituted naphthalenes .
Scientific Research Applications
2-Naphthalenesulfonic acid, 8,8’-methylenebis-, disodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-naphthalenesulfonic acid, 8,8’-methylenebis-, disodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid groups can form strong interactions with proteins and other biomolecules, affecting their structure and function. The methylene bridge provides additional stability and rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenesulfonic acid: A simpler derivative with only one sulfonic acid group.
1,5-Naphthalenedisulfonic acid: Another disulfonic acid derivative with different substitution patterns.
2,6-Naphthalenedisulfonic acid: A disulfonic acid derivative with sulfonic acid groups at different positions.
Uniqueness
2-Naphthalenesulfonic acid, 8,8’-methylenebis-, disodium salt is unique due to its methylene bridge, which provides additional stability and rigidity compared to other naphthalenesulfonic acid derivatives. This structural feature enhances its chemical reactivity and binding affinity, making it a valuable compound in various applications .
Properties
CAS No. |
54175-61-0 |
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Molecular Formula |
C21H14Na2O6S2 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
disodium;8-[(7-sulfonatonaphthalen-1-yl)methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2Na/c22-28(23,24)18-9-7-14-3-1-5-16(20(14)12-18)11-17-6-2-4-15-8-10-19(13-21(15)17)29(25,26)27;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
BEERSOQGFIABRE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)CC3=CC=CC4=C3C=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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